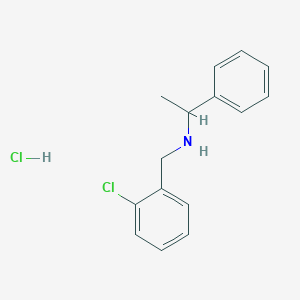

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Research on similar compounds has focused on their synthesis and the reactions they undergo. For instance, the synthesis and reactions of N-phenylated polyamines derived from specific reactants demonstrate the interest in understanding the chemical properties and potential applications of N-phenylated compounds in polymer science and materials engineering (Padmanaban, Oishi, Kakimoto, & Imai, 1989). Similarly, the study on orthometalation of primary amines, including benzylamines, highlights the relevance of such reactions in creating complex metal-organic frameworks or catalytic sites (Vicente, Saura-Llamas, Palin, Jones, & Arellano, 1997).

Environmental and Biological ApplicationsCompounds with chlorobenzyl groups are also studied for their environmental and biological implications. Research on the disinfection by-products (DBPs) formation, such as N-nitrosamines from chloramination processes, indicates the environmental and health-related concerns associated with chlorinated organic compounds in water treatment (Le Roux, Gallard, & Croué, 2011). This area of study might relate to the environmental fate or toxicological assessments of "N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride."

Analytical and Material Science Applications

The quantification of specific chemical compounds in various matrices, using advanced analytical techniques like gas chromatography and mass spectrometry, illustrates the importance of such compounds in analytical chemistry (Marek et al., 2017). These studies could hint at the potential use of "N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride" in developing analytical methods or as a reference compound in toxicological studies.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n-benzyltryptamines, have been known to interact with 5-ht2 receptors . These receptors are associated with psychedelic activity .

Mode of Action

N-benzyl substitution of 5-methoxytryptamine is known to increase its affinity and potency at 5-ht2 receptors . This suggests that N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

A compound with a similar structure, n-(2-chlorobenzyl)-substituted hydroxamate, was identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (dxs) . This enzyme is involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many bacteria .

Result of Action

N-benzyltryptamines have been found to be full agonists at the 5-ht2c receptor, while showing low efficacy at the 5-ht2a subtype . This suggests that N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride might have similar effects.

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN.ClH/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16;/h2-10,12,17H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAZSCRONGBNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2756263.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2756265.png)

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2756274.png)

![6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756282.png)